molecular formula C15H18FN3O3S B2739373 3-fluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzene-1-sulfonamide CAS No. 1706270-59-8

3-fluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzene-1-sulfonamide

Cat. No.: B2739373
CAS No.: 1706270-59-8
M. Wt: 339.39
InChI Key: PNZICDBVFBICPG-UHFFFAOYSA-N
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Description

3-fluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzene-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a fluorine atom, a tetrahydro-2H-pyran ring, a pyrazole ring, and a benzenesulfonamide group.

Preparation Methods

The synthesis of 3-fluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzene-1-sulfonamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

3-fluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

3-fluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzene-1-sulfonamide is unique due to its specific combination of functional groups. Similar compounds include:

  • 3-fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline
  • 3-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide These compounds share structural similarities but differ in their specific functional groups and potential applications .

Properties

IUPAC Name

3-fluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S/c16-13-2-1-3-15(8-13)23(20,21)18-14-9-17-19(11-14)10-12-4-6-22-7-5-12/h1-3,8-9,11-12,18H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZICDBVFBICPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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